Unique SMILES Confirms Regioisomeric Identity
The 7-substituted isomer is unambiguously distinguished from the 5- and 6-substituted isomers by its unique SMILES string. The target compound's SMILES is C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)N , which places the -OCF3 group at the position ortho to the ring junction. In contrast, the 5-isomer's SMILES is C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)N , placing the group at the meta/para-like position relative to the oxazole ring, while the 6-isomer's SMILES is FC(F)(F)OC1=CC=C2N=C(N)OC2=C1 , placing it at the meta-like position. This difference in connectivity is not a trivial nomenclature issue; it dictates the 3D molecular geometry and, consequently, all downstream biological and materials interactions.
| Evidence Dimension | Molecular Connectivity (SMILES) |
|---|---|
| Target Compound Data | C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)N (7-isomer) |
| Comparator Or Baseline | C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)N (5-isomer); FC(F)(F)OC1=CC=C2N=C(N)OC2=C1 (6-isomer) |
| Quantified Difference | Qualitatively distinct atom connectivity patterns |
| Conditions | Standardized chemical structure representation |
Why This Matters
Procuring the incorrect isomer will derail structure-activity relationship (SAR) studies and compromise the validity of computational models.
